molecular formula C35H24F2N2 B14530631 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine CAS No. 62284-09-7

3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine

Cat. No.: B14530631
CAS No.: 62284-09-7
M. Wt: 510.6 g/mol
InChI Key: DEJKKXHDZAUHAH-UHFFFAOYSA-N
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Description

3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes three fluorophenyl groups and three phenyl groups attached to a diazepine ring. The presence of fluorine atoms in the phenyl groups enhances the compound’s chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with aniline derivatives in the presence of a base such as potassium carbonate. The reaction mixture is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 3,7-Bis(4-fluorophenyl)-5-phenyl-4H-1,2-diazepine
  • 3,7-Bis(3-chlorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine
  • 3,7-Bis(3-methylphenyl)-4,5,6-triphenyl-4H-1,2-diazepine

Comparison: Compared to similar compounds, 3,7-Bis(3-fluorophenyl)-4,5,6-triphenyl-4H-1,2-diazepine exhibits unique properties due to the presence of fluorine atoms. These properties include enhanced chemical stability, increased reactivity, and improved binding affinity to molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62284-09-7

Molecular Formula

C35H24F2N2

Molecular Weight

510.6 g/mol

IUPAC Name

3,7-bis(3-fluorophenyl)-4,5,6-triphenyl-4H-diazepine

InChI

InChI=1S/C35H24F2N2/c36-29-20-10-18-27(22-29)34-32(25-14-6-2-7-15-25)31(24-12-4-1-5-13-24)33(26-16-8-3-9-17-26)35(39-38-34)28-19-11-21-30(37)23-28/h1-23,32H

InChI Key

DEJKKXHDZAUHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=NN=C2C3=CC(=CC=C3)F)C4=CC(=CC=C4)F)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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